molecular formula C14H11N3O2 B11507614 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B11507614
M. Wt: 253.26 g/mol
InChI Key: QEMIXNVSMXIYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine: is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring The presence of the methoxyphenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methoxybenzohydrazide with pyridine-4-carboxylic acid under dehydrating conditions to form the oxadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenols.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydrazide derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, it is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its biological activity.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance its binding affinity to these targets, leading to more potent biological effects .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
  • 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine
  • 2-(4-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

Comparison: 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the presence of both the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C14H11N3O2/c1-18-12-5-3-2-4-11(12)14-17-16-13(19-14)10-6-8-15-9-7-10/h2-9H,1H3

InChI Key

QEMIXNVSMXIYFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.